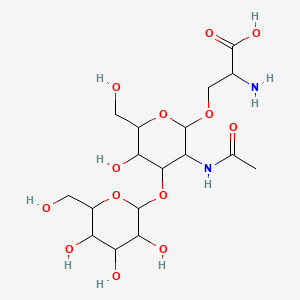
T Epitope, Serinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T Epitope, Serinyl: is a compound with the molecular formula C17H30N2O13 and a molecular weight of 470.43 3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl-1-O-serine . This compound is a cancer-associated carbohydrate tumor antigen, which has been studied for its potential use in immunotherapy and the development of diagnostic monoclonal antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of T Epitope, Serinyl involves the glycosylation of serine with galactose and N-acetylgalactosamine. The reaction conditions typically include the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: T Epitope, Serinyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives of this compound .
Scientific Research Applications
T Epitope, Serinyl has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It is used to study the interactions between carbohydrates and proteins, particularly in the context of immune recognition.
Medicine: It is investigated for its potential use in cancer immunotherapy, as it can serve as a target for monoclonal antibodies and cancer vaccines.
Industry: It is used in the development of diagnostic tools and therapeutic agents for cancer treatment
Mechanism of Action
The mechanism of action of T Epitope, Serinyl involves its recognition by the immune system. It is presented on the surface of cells by major histocompatibility complex (MHC) molecules, where it can be recognized by T cell receptors (TCRs) on T cells. This recognition process triggers an immune response, leading to the activation of T cells and the targeting of cancer cells expressing the antigen .
Comparison with Similar Compounds
Tn Antigen: Another cancer-associated carbohydrate antigen with similar glycosylation patterns.
Sialyl-Tn Antigen: A sialylated derivative of the Tn antigen, also associated with cancer.
Lewis Antigens: A family of carbohydrate antigens involved in cell-cell recognition and immune responses.
Uniqueness: T Epitope, Serinyl is unique due to its specific glycosylation pattern, which makes it a distinct target for immune recognition. Its potential use in cancer immunotherapy and diagnostic applications highlights its importance in scientific research and medicine .
Properties
Molecular Formula |
C17H30N2O13 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
3-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminopropanoic acid |
InChI |
InChI=1S/C17H30N2O13/c1-5(22)19-9-14(32-17-13(26)12(25)10(23)7(2-20)31-17)11(24)8(3-21)30-16(9)29-4-6(18)15(27)28/h6-14,16-17,20-21,23-26H,2-4,18H2,1H3,(H,19,22)(H,27,28) |
InChI Key |
XDMCWZFLLGVIID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















